molecular formula C22H18N4O3 B2467640 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide CAS No. 1105236-80-3

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

Cat. No.: B2467640
CAS No.: 1105236-80-3
M. Wt: 386.411
InChI Key: KKEHJGIXYMQFCV-UHFFFAOYSA-N
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Description

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound demonstrates high efficacy in suppressing the phosphorylation of JAK2 and its downstream substrate STAT , making it a valuable pharmacological tool for investigating pathway-driven cellular processes. Its primary research application lies in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies where dysregulated JAK2 signaling, often due to mutations like JAK2 V617F, is a key driver of pathogenesis. By specifically targeting JAK2, this inhibitor is used to elucidate the role of this kinase in cell proliferation, survival, and differentiation in both in vitro and in vivo models . Furthermore, its research utility extends to immuno-oncology, as the JAK-STAT pathway is also integral to cytokine signaling within the tumor microenvironment. Researchers employ this compound to dissect the contribution of JAK2 to tumorigenesis and to explore potential therapeutic strategies for JAK2-dependent cancers.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-24-19-11-6-15(25-21(27)20-5-3-4-12-23-20)13-18(19)22(28)26(14)16-7-9-17(29-2)10-8-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEHJGIXYMQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the quinazolinone intermediate.

    Attachment of the Picolinamide Moiety: The final step involves the coupling of the quinazolinone derivative with picolinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of enzymes involved in critical biological processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting processes like transcription and replication.

Comparison with Similar Compounds

Core Structure Modifications

Quinazolinone vs. Quinoxaline Derivatives

  • Target Compound : The 3,4-dihydroquinazolin-4-one core provides a planar aromatic system with a ketone oxygen at position 4, enabling hydrogen-bond acceptor interactions .
  • 6-Fluoro-N-methyl-5-(4-((2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)picolinamide (): Features a quinoxaline core (two adjacent nitrogen atoms) instead of quinazolinone. The quinoxaline’s higher aromaticity may reduce conformational flexibility but enhance π-π stacking.

Tetrahydroquinazoline Derivatives

  • Compound 4l (): A tetrahydroquinazoline derivative with saturated bonds, increasing molecular rigidity. The 4-methoxyphenyl groups at multiple positions enhance lipophilicity, which may improve membrane permeability but increase nonspecific binding .

Substituent Effects

Methoxy vs. Halogen Substitutions

  • Target Compound : The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances solubility and BBB penetration compared to halogenated analogs. However, it may reduce binding affinity to electron-deficient targets .
  • N-(3-Methoxyphenyl)picolinamide Derivatives (): Substitutions at the 4-phenyl position with Cl or F (compounds 11, 12) show enhanced binding affinity due to electron-withdrawing effects. The target compound’s methoxy group may trade affinity for improved pharmacokinetics .

Picolinamide Positional Isomerism

  • Compounds 13 and 14 (): Regioisomers of picolinamide derivatives demonstrate that substitution position significantly affects target engagement. The target compound’s picolinamide at position 6 optimizes steric and electronic interactions compared to other positions .

Structural Confirmation

  • Crystallographic data for similar compounds (e.g., ’s compound 4l) were refined using SHELX software , while ORTEP-III () aids in visualizing molecular geometry .

Pharmacological and Physicochemical Properties

Bioactivity and Target Engagement

  • The target compound’s 2-methyl group may reduce metabolic degradation compared to non-methylated analogs (e.g., ’s compounds 6, 7) .
  • Methoxy substitution balances solubility and BBB permeability but may result in lower affinity compared to halogenated derivatives .

Physicochemical Profiling

Property Target Compound ’s Compound Compound 4l ()
Core Structure Quinazolinone Quinoxaline Tetrahydroquinazoline
Key Substituents 4-OCH₃, 2-CH₃, picolinamide 6-F, piperazine linker Multiple 4-OCH₃ groups
LogP (Predicted) ~3.2 ~2.8 (due to F) ~4.5 (high lipophilicity)
BBB Permeability Moderate Low (polar F, piperazine) Low (high molecular weight)
Synthetic Yield Not reported 88% 81%

Research Implications and Limitations

  • The target compound’s design optimizes solubility and BBB penetration but requires empirical validation of binding affinity.
  • highlights the trade-off between electron-donating (methoxy) and electron-withdrawing (halogen) groups in target engagement .
  • Structural data from SHELX-refined crystallography () and ORTEP visualizations () are critical for confirming stereochemistry .

Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the picolinamide moiety contributes to its pharmacological properties.

Molecular Formula: C18_{18}H18_{18}N4_{4}O2_{2}
Molecular Weight: 338.36 g/mol

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study by Nguyen et al. (2022) highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Cytotoxicity Data of Related Quinazolinone Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Reference
Compound AMCF-710
Compound BHeLa15
This compoundA549TBDTBD

COX-2 Inhibition

The compound has been investigated for its role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways, making it a target for anti-inflammatory drugs. A study demonstrated that derivatives with similar structures showed promising COX-2 inhibitory activity, which may indicate that this compound could also inhibit this enzyme effectively .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, its structural components may allow it to bind to active sites on proteins involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

  • In Vitro Studies : A recent study assessed various quinazolinone derivatives for their anticancer potential. The results indicated that compounds with methoxy and picolinamide substitutions exhibited enhanced cytotoxicity against breast cancer cells .
  • Animal Models : Preliminary studies using animal models have shown that compounds similar to this compound can reduce tumor size and inhibit metastasis when administered at specific dosages .

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